(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol

Lipophilicity ADME Prodrug Design

Select (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol (CAS 61540-51-0) for its unique trifunctional architecture: a radically polymerizable C2-vinyl handle, a hydrolytically labile oxazolidine ring, and a nucleophilic C4-hydroxymethyl group. Unlike mono-chiral or N-alkyl analogs, this scaffold offers two stereogenic centers (C2/C4) for diastereoselective synthesis, an optimal XlogP of 0.59 for balanced membrane permeability, and non-migratory covalent incorporation into curing coatings—eliminating post-cure dispersant leaching. Ideal for water-based powder coatings, asymmetric amino alcohol synthesis, and oxazolidine-based prodrug design.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 61540-51-0
Cat. No. B12884547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol
CAS61540-51-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1(COC(N1)C=C)CO
InChIInChI=1S/C8H15NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,7,9-10H,1,4-6H2,2H3
InChIKeyLQEFIKPVESPEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol (CAS 61540-51-0): Core Properties and Procurement Context


(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol (CAS 61540-51-0) is a bifunctional 1,3-oxazolidine derivative bearing a C2-vinyl substituent, a C4-ethyl group, and a C4-hydroxymethyl moiety . This heterocyclic scaffold combines a polymerizable vinyl handle with a nucleophilic hydroxymethyl group and a hydrolytically labile oxazolidine ring, placing it at the intersection of monomer, crosslinker, and synthetic intermediate applications [1]. Its molecular formula is C8H15NO2 with a molecular weight of 157.21 g/mol and a calculated XlogP of 0.59 .

Why Generic Substitution Fails for (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol: Structural Specificity Drives Functional Outcomes


Oxazolidine-based compounds are not interchangeable scaffolds; even single-point substituent alterations produce meaningful shifts in lipophilicity, hydrogen-bonding capacity, hydrolytic stability, and polymerization behavior [1][2]. For instance, replacing the N–H proton with an N-methyl group eliminates one hydrogen-bond donor, reducing the logP by over 1 unit [3], while omission of the C2-vinyl group forfeits the radically polymerizable functionality essential for dispersant and coating applications [2]. Additionally, the number of stereogenic centers—two in the target compound versus one in common N-alkyl analogs—directly impacts diastereoselectivity in asymmetric synthesis [3]. Procurement of a close analog therefore risks suboptimal performance in water-based dispersion formulations, asymmetric transformations, or pharmacokinetic modulation where specific physicochemical signatures are required.

Quantitative Differentiation Evidence for (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol Relative to Closest Analogs


Elevated Lipophilicity Relative to N-Methyl Oxazolidine Analog Enhances Membrane Partitioning Potential

The target compound exhibits a calculated XlogP of 0.59, whereas the N-methyl analog (4-ethyl-3-methyl-1,3-oxazolidin-4-yl)methanol (CAS 535978-62-2) reports a logP of –0.70 [1]. This 1.29 log-unit increase translates to approximately a 20-fold higher octanol–water partition coefficient, favoring membrane permeability and potentially improving oral absorption or blood–brain barrier penetration when oxazolidine-based prodrugs are designed.

Lipophilicity ADME Prodrug Design

Greater Hydrogen-Bond Donor Capacity vs. N-Alkylated Congeners Enables Stronger Intermolecular Interactions

The target compound possesses two hydrogen-bond donors (oxazolidine N–H and hydroxymethyl O–H), whereas the N-methyl analog (CAS 535978-62-2) has only one (hydroxymethyl O–H) [1]. This difference increases the capacity for directional intermolecular interactions, which can be critical for selective protein binding, crystal engineering, or supramolecular assembly.

Hydrogen Bonding Supramolecular Chemistry Receptor Binding

Patent-Recognized Preference for Hydroxymethyl-Substituted Vinyl Oxazolidines as Non-Volatile, Polymerizable Dispersants

U.S. Patent 3,994,919 explicitly identifies vinyl oxazolidines where the R² substituent is hydroxymethyl as “particularly preferred” for dispersant applications in water-based powder coatings, because the dispersant polymerizes during baking, becoming an integral, non-migrating component of the film [1]. Common dispersants remain as non-reactive additives that weaken film integrity and migrate to the surface. The target compound (R² = hydroxymethyl, R = ethyl) falls within this preferred structural class.

Dispersant Water-Based Coatings Polymerizable Monomer

Two Stereogenic Centers Provide Greater Diastereocontrol Potential vs. Mono-Chiral Oxazolidine Analogs

The target compound possesses two tetrahedral stereogenic centers (C2 and C4 of the oxazolidine ring), whereas the N-methyl analog (CAS 535978-62-2) contains only one (C4), and simple vinyl oxazolidines without 4-substitution contain only one (C2) [1]. The presence of two independent chiral centers enables matched/mismatched diastereoselective transformations and offers four configurational permutations for screening in asymmetric catalysis or chiral auxiliary applications.

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Procurement-Driven Application Scenarios for (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol


Reactive Dispersant for Water-Based Powder Coatings

As a vinyl oxazolidine with a hydroxymethyl substituent, this compound falls within the patent-preferred structural class for non-volatile, polymerizable dispersants in water-based powder coatings [1]. During thermal curing, the vinyl group copolymerizes with the coating matrix while the oxazolidine ring opens to form a crosslinked network, eliminating the post-cure migration and film-weakening typical of conventional non-reactive dispersants.

Membrane-Permeable Oxazolidine Prodrug Scaffold

With an XlogP of 0.59—over 1 log unit higher than the N-methyl analog—this compound offers a balanced lipophilicity profile suitable for designing oxazolidine-based prodrugs of β-amino alcohols or aldehydes where passive membrane permeability is required [2]. The two hydrogen-bond donors further enable specific target engagement.

Diastereoselective Chiral Building Block for Asymmetric Synthesis

The presence of two stereogenic centers (C2 and C4) provides a stereochemically richer scaffold than mono-chiral oxazolidine analogs, enabling matched/mismatched diastereoselective transformations in the synthesis of enantiopure amino alcohols, α-alkyl-γ-oxo esters, or oxazolidinone antibiotics [3][4].

Orthogonal Functionalization Monomer for Specialty Polymers

The compound integrates three orthogonal reactive sites—a radically polymerizable vinyl group, a hydrolytically labile oxazolidine ring, and a nucleophilic hydroxymethyl group—allowing sequential or simultaneous functionalization strategies in the design of functional copolymers, hydrogels, or surface-grafted coatings. This trifunctional reactivity is absent in N-alkyl or C2-unsubstituted oxazolidine analogs.

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